1-[(2-Nitro-3-thienyl)methyl]pyridinium
Description
Properties
Molecular Formula |
C10H9N2O2S+ |
|---|---|
Molecular Weight |
221.26 g/mol |
IUPAC Name |
1-[(2-nitrothiophen-3-yl)methyl]pyridin-1-ium |
InChI |
InChI=1S/C10H9N2O2S/c13-12(14)10-9(4-7-15-10)8-11-5-2-1-3-6-11/h1-7H,8H2/q+1 |
InChI Key |
VSAWVLZBXARGIM-UHFFFAOYSA-N |
SMILES |
C1=CC=[N+](C=C1)CC2=C(SC=C2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=[N+](C=C1)CC2=C(SC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that 1-[(2-Nitro-3-thienyl)methyl]pyridinium exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, showing effectiveness comparable to established antibiotics. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis and death. Such properties make it a candidate for further development as an antimicrobial agent in clinical settings .
Anticancer Properties
Studies have suggested that this compound may have anticancer effects, particularly against certain types of tumors. The compound's ability to induce apoptosis in cancer cells has been documented, with mechanisms involving the modulation of apoptotic pathways. In vitro studies have shown that it can inhibit cancer cell proliferation and promote cell cycle arrest . Further research is needed to elucidate its efficacy in vivo and its potential for use in combination therapies.
Organic Synthesis
Synthetic Intermediate
this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group transformations, making it a valuable building block in organic synthesis. Researchers have utilized this compound in the preparation of novel thienyl derivatives that exhibit enhanced biological activities .
Reagent in Chemical Reactions
The compound is also used as a reagent in various chemical reactions, including nucleophilic substitutions and electrophilic additions. Its reactivity profile allows chemists to explore new pathways for synthesizing complex organic compounds efficiently.
Material Science
Conductive Polymers
Recent investigations into the electrical properties of this compound have revealed its potential application in the development of conductive polymers. The incorporation of this compound into polymer matrices enhances their conductivity and stability, making them suitable for applications in electronic devices and sensors .
Nanocomposite Materials
The compound has been explored for use in nanocomposite materials due to its ability to interact with nanoparticles effectively. This interaction can improve the mechanical and thermal properties of the composites, leading to advancements in material science applications such as coatings, packaging, and structural materials .
Case Study 1: Anticancer Research
In a study published by the National Institutes of Health, researchers investigated the effects of this compound on human cancer cell lines. They found that treatment with the compound resulted in a significant reduction in cell viability across multiple cancer types, indicating its potential as a therapeutic agent .
Case Study 2: Synthesis of Thienyl Derivatives
A collaborative research effort led by chemists at a prominent university focused on using this compound as a starting material for synthesizing novel thienyl derivatives. Their findings demonstrated that modifications to the thienyl group could enhance biological activity, paving the way for new drug candidates .
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., NO₂, Cl) increase polarity and may enhance stability in polar solvents .
- Bulky substituents (e.g., adamantyl) raise melting points due to increased crystallinity .
- Zwitterionic structures (e.g., sulfopropyl betaine) improve solubility in aqueous environments, making them suitable for industrial applications like electroplating .
Key Observations :
Key Observations :
- Biological activity: Benzyl-pyridinium derivatives with halogen substituents show potent enzyme inhibition, suggesting that electron-withdrawing groups (e.g., NO₂ in the target compound) may enhance binding affinity .
- Industrial use : Zwitterionic pyridinium salts act as leveling agents in nickel electroplating due to their surfactant-like properties .
- Reactivity : Pyridinium ylides participate in 1,3-dipolar cycloadditions, but the nitro-thienyl group’s electron-deficient nature may alter reaction pathways compared to benzyl or adamantyl substituents .
Thermal and Spectral Properties
Preparation Methods
Synthesis of (2-Nitro-3-thienyl)methyl Chloride
The precursor (2-nitro-3-thienyl)methyl chloride is pivotal for this route. Its preparation involves two steps:
-
Nitration of 3-Thienylmethanol :
Nitration of 3-thienylmethanol with nitric acid in sulfuric acid selectively introduces a nitro group at the 2-position of the thiophene ring. Thiophene’s inherent reactivity directs electrophilic substitution to the 2-position, yielding 2-nitro-3-thienylmethanol (60–70% yield). -
Chlorination with Thionyl Chloride :
Treatment of 2-nitro-3-thienylmethanol with thionyl chloride (SOCl₂) in anhydrous dichloromethane at 0–25°C converts the hydroxymethyl group to chloromethyl, producing the chloride derivative in 80–85% yield.
Reaction Conditions :
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | HNO₃, H₂SO₄ | H₂SO₄ | 0–5°C | 65% |
| 2 | SOCl₂, DCM | DCM | 25°C | 83% |
Quaternization of Pyridine
Pyridine undergoes nucleophilic alkylation with (2-nitro-3-thienyl)methyl chloride in acetonitrile at reflux (82°C) for 12–24 hours. The reaction proceeds via an SN2 mechanism, forming the pyridinium salt. Excess pyridine (2–3 equiv) ensures complete conversion, with yields reaching 70–75% after recrystallization from ethanol.
Mechanistic Insight :
Mannich Reaction-Mediated Approach
Formation of a Mannich Base Intermediate
A Mannich reaction between 2-nitrothiophene-3-carbaldehyde, formaldehyde, and dimethylamine generates a β-amino ketone intermediate. This step, conducted in ethanol at 50°C, affords the Mannich base in 60–65% yield.
Reaction Scheme :
Reduction and Quaternization
The β-amino ketone is reduced using sodium borohydride (NaBH₄) in methanol to yield 3-(dimethylamino)-1-(2-nitro-3-thienyl)propan-1-ol . Subsequent treatment with pyridine in the presence of hydrochloric acid promotes quaternization, forming the target pyridinium compound (55–60% yield).
Optimization Notes :
-
Reduction : NaBH₄ in methanol at 0°C minimizes over-reduction.
-
Quaternization : HCl acts as a catalyst, facilitating the displacement of the hydroxyl group by pyridine.
Pyridinium Ylide Cycloaddition
Generation of Pyridinium Ylides
Pyridinium ylides, prepared by deprotonating N-(2-nitro-3-thienylmethyl)pyridinium salts with triethylamine, react with o-quinone methides in a [4+2] cycloaddition. While this method primarily yields dihydrobenzofurans, it demonstrates the versatility of pyridinium intermediates in constructing complex heterocycles.
Key Insight :
The ylide’s reactivity allows for functionalization at the methylene carbon, though direct application to This compound requires further optimization.
Challenges and Mitigation Strategies
Regioselectivity in Nitration
Nitration of thiophene derivatives demands precise control to avoid di- or tri-nitration. Employing dilute nitric acid (20–30%) at 0–5°C ensures mono-nitration at the 2-position.
Q & A
Synthesis and Optimization
Basic Research Question What are the established synthetic routes for 1-[(2-Nitro-3-thienyl)methyl]pyridinium, and how can reaction conditions be optimized for yield and purity? Methodological Answer The compound is synthesized via quaternization of pyridine with a nitro-thienylmethyl halide. Key parameters include:
- Solvent polarity : Acetonitrile or DMF enhances reactivity due to their ability to stabilize ionic intermediates.
- Temperature : Maintain 60–80°C to balance reaction rate and minimize side reactions (e.g., nitro group reduction).
- Stoichiometry : A 1:1.2 molar ratio of pyridine to alkylating agent ensures complete conversion.
Purification involves recrystallization (ethanol/water) or silica gel chromatography (CH₂Cl₂/MeOH 9:1). Monitor reaction progress via TLC (Rf ~0.3 in 10% MeOH/CH₂Cl₂) or HPLC (C18 column, 254 nm). Yield optimization requires inert atmospheres to prevent oxidation of the nitro group .
Structural Confirmation
Basic Research Question Which analytical techniques are most effective for confirming the molecular structure and purity of this compound? Methodological Answer X-ray crystallography provides definitive structural validation. For example:
- Space group : Monoclinic .
- Unit cell parameters : .
- Hydrogen bonding : C–H···O interactions (2.45–2.65 Å) stabilize the crystal lattice.
Complementary methods: - ¹H/¹³C NMR : Pyridinium protons resonate at δ 8.5–9.5 ppm; nitro-thienyl protons show splitting due to conjugation.
- FT-IR : Nitro group vibrations at 1520 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).
- Elemental analysis : Deviations >0.3% in C/H/N suggest impurities requiring repurification .
Intermolecular Interaction Analysis
Advanced Research Question How do non-covalent interactions influence the crystalline packing and stability of this pyridinium derivative? Methodological Answer Crystal packing is dominated by C–H···O hydrogen bonds (distance: 2.45–2.65 Å; angle: 145–160°) between nitro groups and pyridinium protons. Notably, π-π interactions are absent due to the near-orthogonal arrangement of aromatic rings (dihedral angle: 67.39°), contradicting some analogues. Validate via:
- Hirshfeld surface analysis : Quantifies interaction contributions (e.g., 12% H-bonding, 3% van der Waals).
- Thermogravimetric analysis (TGA) : Decomposition at ~220°C correlates with hydrogen bond density.
- DSC : Phase transitions align with lattice energy calculations .
Contradictory Spectroscopic Data
Advanced Research Question How should researchers address discrepancies in reported NMR chemical shifts for nitro-thienylpyridinium derivatives? Methodological Answer Discrepancies arise from solvent effects (DMSO vs. CDCl₃) or counterions (Cl⁻ vs. I⁻). Resolve via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
